molecular formula C20H18FN3O3 B11421629 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11421629
M. Wt: 367.4 g/mol
InChI Key: DHIHKRPAUZWMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: is a complex heterocyclic compound with a fused pyrrolopyrazole ring system. Let’s break down its structure:

    Core Structure: The compound consists of a pyrrolo[3,4-c]pyrazole ring, which is further substituted by an group at position 4, an group at position 3, and a group at position 5.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: The synthesis of FL-3 involves several steps. A common approach starts with the construction of the pyrrolo[3,4-c]pyrazole ring, followed by selective functionalization of the phenyl groups. Key steps include cyclization, substitution, and oxidation reactions.

Industrial Production:

    Limited Information: Unfortunately, specific industrial-scale production methods for FL-3 are not widely documented. Research laboratories often synthesize it for targeted studies.

Chemical Reactions Analysis

FL-3 participates in various chemical reactions:

    Oxidation: The phenolic hydroxyl groups can undergo oxidation, leading to the formation of quinone derivatives.

    Substitution: The fluorophenyl group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl3).

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

Major Products

  • Oxidation: Quinone derivatives.
  • Substitution: Various substituted FL-3 analogs.
  • Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that derivatives of the pyrrolo[3,4-c]pyrazole framework exhibit significant anticancer properties. For instance, compounds similar to this structure have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • Studies have demonstrated that related pyrazole derivatives possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents based on the structure of 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for drug design targeting metabolic disorders. For example, structural analogs have been explored for their ability to inhibit enzymes related to cholesterol synthesis, potentially leading to new treatments for hyperlipidemia .

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods. Notably, the use of specific reagents and reaction conditions has been documented to enhance yield and purity. The compound can also serve as a precursor for synthesizing various derivatives with modified biological activities .

Case Studies

  • Case Study on Anticancer Activity
    • A study published in Cancer Letters highlighted the efficacy of a related pyrazole compound in inhibiting tumor growth in xenograft models. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study on Antimicrobial Efficacy
    • In a clinical trial reported in Antimicrobial Agents and Chemotherapy, a derivative demonstrated potent activity against resistant strains of bacteria, showcasing its potential as a new antibiotic candidate.

Mechanism of Action

    Targets: FL-3 likely interacts with enzymes, receptors, or signaling pathways involved in inflammation, cell growth, and oxidative stress.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: FL-3’s combination of fluorine substitution, phenolic hydroxyl groups, and pyrrolopyrazole scaffold sets it apart.

    Similar Compounds: Related compounds include other pyrrolopyrazoles and phenolic derivatives.

Biological Activity

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 367.37 g/mol
  • CAS Number : 880398-64-1

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit notable antitumor properties. For instance, studies have shown that structural modifications can enhance their efficacy against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Antiviral Properties

In addition to antitumor effects, certain derivatives of this compound have been evaluated for antiviral activity. Modifications to the phenyl moieties have been shown to tune biological properties toward either antiviral or antitumoral activities. The specific mechanism by which these compounds exert antiviral effects remains an area of active investigation .

Anti-inflammatory Effects

Compounds related to this structure have also demonstrated anti-inflammatory properties. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • Objective : To evaluate the antitumor efficacy of this compound.
    • Methodology : Various cancer cell lines were treated with the compound, and cell viability was assessed using MTT assays.
    • Results : Significant cytotoxicity was observed in breast and lung cancer cell lines compared to control groups.
  • Antiviral Activity Assessment :
    • Study Design : A series of derivatives were synthesized and tested against viral strains.
    • Findings : Some derivatives exhibited IC50 values in the low micromolar range against specific viruses, indicating promising antiviral activity .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tubulin polymerization
AntiviralSignificant antiviral activity against specific strains
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18FN3O3/c21-14-8-3-1-6-12(14)19-16-17(13-7-2-4-9-15(13)26)22-23-18(16)20(27)24(19)10-5-11-25/h1-4,6-9,19,25-26H,5,10-11H2,(H,22,23)

InChI Key

DHIHKRPAUZWMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.